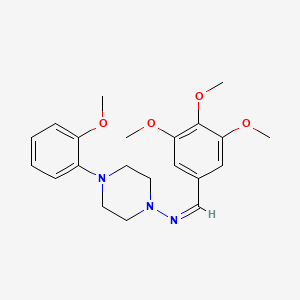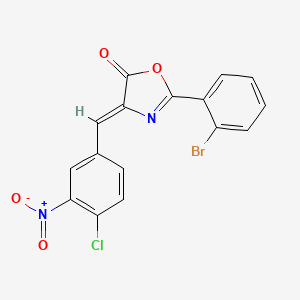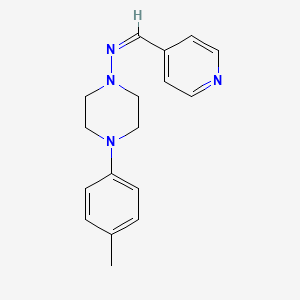
N-isobutyl-3-methyl-N-(pyridin-2-ylmethyl)-2-furamide
説明
N-isobutyl-3-methyl-N-(pyridin-2-ylmethyl)-2-furamide, also known as A-967079, is a small molecule antagonist that selectively targets the transient receptor potential V1 (TRPV1) ion channel. This channel is involved in the perception of pain and heat, making it a promising target for the development of novel analgesics.
作用機序
N-isobutyl-3-methyl-N-(pyridin-2-ylmethyl)-2-furamide selectively targets the TRPV1 ion channel, which is involved in the perception of pain and heat. By blocking this channel, this compound can effectively reduce pain sensation. The mechanism of action of this compound is complex and involves multiple steps, including binding to the channel pore and inducing conformational changes that prevent ion flow.
Biochemical and Physiological Effects:
This compound has been shown to effectively block TRPV1-mediated pain in animal models, making it a promising candidate for the development of novel painkillers. In addition, this compound has also been investigated for its potential use in the treatment of other conditions, such as inflammation, itch, and cough. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
N-isobutyl-3-methyl-N-(pyridin-2-ylmethyl)-2-furamide has several advantages for lab experiments, including its high selectivity for the TRPV1 ion channel and its ability to effectively block pain sensation in animal models. However, there are also limitations to its use, including the need for careful dosing to avoid potential toxicity and the lack of data on its long-term effects.
将来の方向性
There are several future directions for the study of N-isobutyl-3-methyl-N-(pyridin-2-ylmethyl)-2-furamide, including further investigation of its potential use as an analgesic and its effects on other conditions such as inflammation, itch, and cough. In addition, future studies could focus on optimizing the synthesis method to improve yield and purity, as well as investigating potential modifications to the molecule to improve its efficacy and reduce toxicity. Overall, this compound represents a promising avenue for the development of novel painkillers and other therapeutics.
科学的研究の応用
N-isobutyl-3-methyl-N-(pyridin-2-ylmethyl)-2-furamide has been extensively studied for its potential use as an analgesic. It has been shown to effectively block TRPV1-mediated pain in animal models, making it a promising candidate for the development of novel painkillers. In addition, this compound has also been investigated for its potential use in the treatment of other conditions, such as inflammation, itch, and cough.
特性
IUPAC Name |
3-methyl-N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(2)10-18(11-14-6-4-5-8-17-14)16(19)15-13(3)7-9-20-15/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIVPTIGEXEYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(CC2=CC=CC=N2)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897325.png)

![N-[3-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B3897328.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B3897333.png)
![4-(2-methoxyphenyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B3897353.png)


![N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897372.png)

![ethyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3897413.png)
![4-(2-methoxyphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3897427.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B3897430.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3897444.png)
